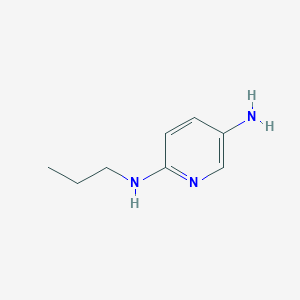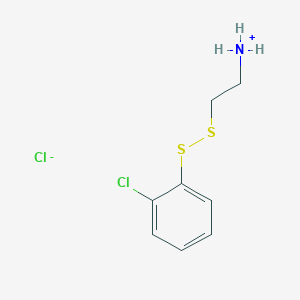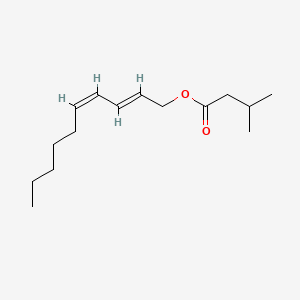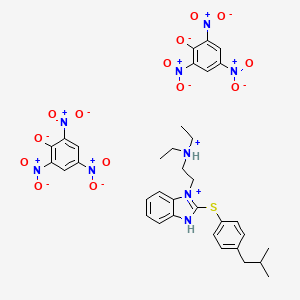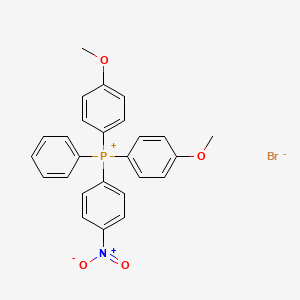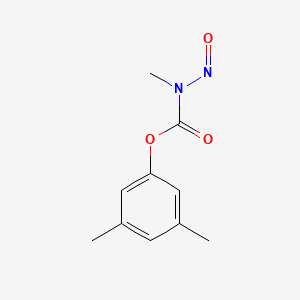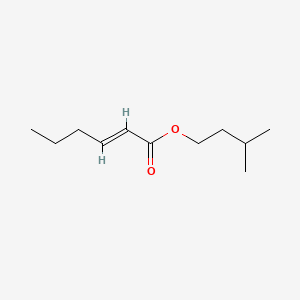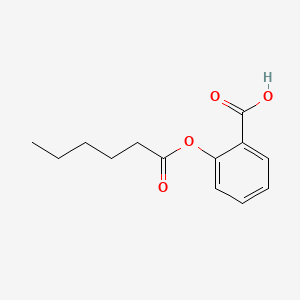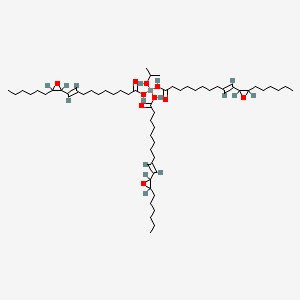
Titanium, tris(10-(3-hexyloxiranyl)-9-decenoato-kappaO)(2-propanolato)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is a complex organometallic compound with the molecular formula C57H100O10Ti. It is known for its unique structure, which includes a titanium center coordinated to three 10-(3-hexyloxiranyl)dec-9-eno-1-ato ligands and one propan-2-olato ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium typically involves the reaction of titanium isopropoxide with 10-(3-hexyloxiranyl)dec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized, leading to changes in the coordination environment and reactivity of the compound.
Reduction: Reduction reactions can alter the oxidation state of titanium, affecting the overall stability and properties of the compound.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the titanium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium oxides, while substitution reactions can produce new titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as epoxidation and polymerization reactions.
Materials Science: The compound is explored for its potential in the development of advanced materials, including coatings and composites.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Wirkmechanismus
The mechanism by which Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium exerts its effects involves the interaction of the titanium center with various substrates. The titanium center can facilitate the activation of substrates through coordination and electron transfer processes. The specific molecular targets and pathways involved depend on the nature of the substrates and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications.
Titanium tetrachloride: Another titanium compound with different reactivity and applications.
Titanium dioxide: A widely used titanium compound in catalysis and materials science.
Uniqueness
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is unique due to its complex structure and the presence of both epoxide and alkene functionalities in the ligands.
Eigenschaften
CAS-Nummer |
68443-39-0 |
|---|---|
Molekularformel |
C57H104O10Ti |
Molekulargewicht |
997.3 g/mol |
IUPAC-Name |
(E)-10-(3-hexyloxiran-2-yl)dec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H32O3.C3H8O.Ti/c3*1-2-3-4-10-13-16-17(21-16)14-11-8-6-5-7-9-12-15-18(19)20;1-3(2)4;/h3*11,14,16-17H,2-10,12-13,15H2,1H3,(H,19,20);3-4H,1-2H3;/b3*14-11+;; |
InChI-Schlüssel |
BSUXKBHSHXDCRU-RWBKAWJDSA-N |
Isomerische SMILES |
CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
Kanonische SMILES |
CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


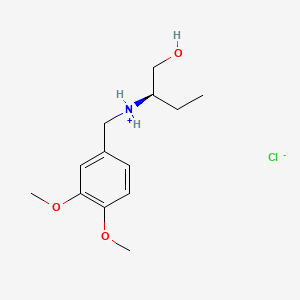
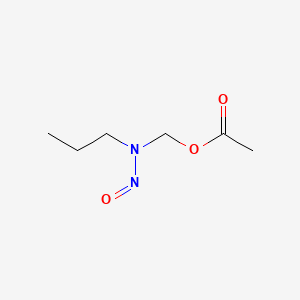

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

